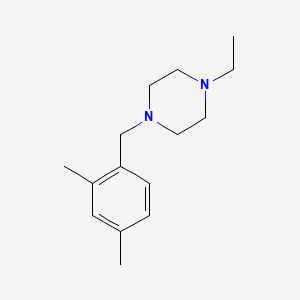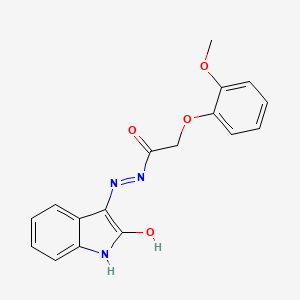![molecular formula C18H22N2OS B5770331 1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylpiperazine derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone is not fully understood. However, it has been shown to interact with several neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have an affinity for several serotonin and dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential applications in the treatment of neurological disorders and cancer.
実験室実験の利点と制限
1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. Additionally, it has a high purity and yield, which makes it suitable for use in various assays and experiments. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some assays. Additionally, it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone. One potential direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with neurotransmitter systems. Finally, there is a need for more studies to investigate the potential applications of this compound in cancer treatment.
合成法
The synthesis of 1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone involves the reaction of 4-(4-bromophenyl)-1-piperazineethanol with 5-methyl-2-thiophenemethanol in the presence of potassium carbonate and potassium iodide. The resulting intermediate is then reacted with 4-bromoacetophenone to yield the final product, this compound. This synthesis method has been optimized to yield a high purity and yield of this compound.
科学的研究の応用
1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in cancer treatment.
特性
IUPAC Name |
1-[4-[4-[(5-methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-3-8-18(22-14)13-19-9-11-20(12-10-19)17-6-4-16(5-7-17)15(2)21/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXYJYTBMUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)
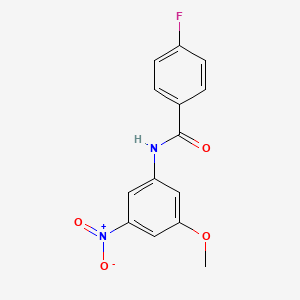
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

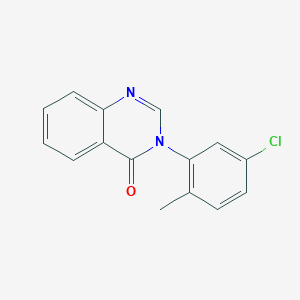
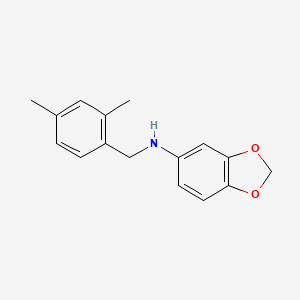
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
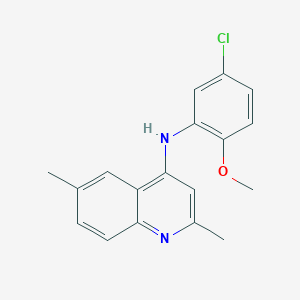
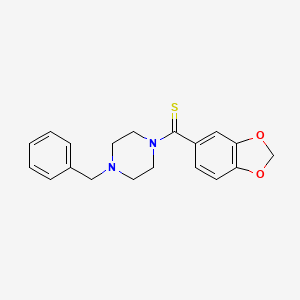
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
